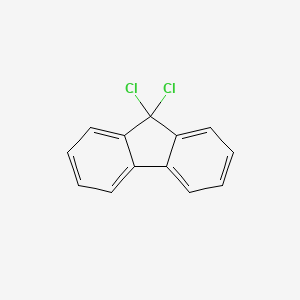

9,9-Dichloro-9H-fluorene

Cat. No. B1293879

Key on ui cas rn:

25023-01-2

M. Wt: 235.1 g/mol

InChI Key: LSTBDYVWQHHYHU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05387725

Procedure details

To the reactor which has been purged with nitrogen is charged a volume of carbon tetrachloride (400 mL) such that its level just comes to the bottom of the sixth stage. NaOH solution (the same solution used in Recycle run #1, 25 percent by weight, 6.14 moles, 245.6 g dry weight, 983 g solution weight, 774.0 mL) is then charged to the reactor, and fills all six of the stirred zones. The stirrer is started and its speed adjusted to 1500 rpm. Fluorene (0.185 moles, 30.75 g) dissolved in carbon tetrachloride (2.24 moles, 344.8 g, 225.35 mL) is fed into the catalyst saturator containing the catalyst solution using a metering pump at a rate of 5.5 mL/min. The product solution is collected at the overflow, washed and dried as in Part A. The total product solution collected in this fashion amounts to 1006 g which is evaporated to dryness on the rotary evaporation leaving 42.23 g of very light yellow crystals, 9,9-dichlorofluorene (97.1 percent of the theoretical yield of 43.49 g).

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:13]2C[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:14]([Cl:18])(Cl)(Cl)[Cl:15]>>[Cl:15][C:14]1([Cl:18])[C:4]2[CH:3]=[CH:2][CH:1]=[CH:13][C:5]=2[C:6]2[C:11]1=[CH:10][CH:9]=[CH:8][CH:7]=2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30.75 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3CC12

|

|

Name

|

|

|

Quantity

|

225.35 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To the reactor which has been purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is charged a volume of carbon tetrachloride (400 mL) such that its level

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry weight, 983 g solution weight, 774.0 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then charged to the reactor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the catalyst solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product solution is collected at the overflow

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried as in Part A

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The total product solution collected in this fashion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is evaporated to dryness on the rotary evaporation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1(C2=CC=CC=C2C=2C=CC=CC12)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |